molecular formula C10H22ClN B2812809 (4,4-Dimethylcycloheptyl)methanamine;hydrochloride CAS No. 2248417-90-3

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride

Cat. No.: B2812809
CAS No.: 2248417-90-3
M. Wt: 191.74
InChI Key: IPULDHXLVSTZOK-UHFFFAOYSA-N
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Description

Historical Context of Cycloalkylamine Research

The systematic study of cycloalkylamines originated with mid-20th century investigations into β-blocker pharmacophores, where cyclopropyl and cyclobutyl analogs demonstrated unique cardiovascular effects. Early synthetic routes relied on multi-step nucleophilic substitutions with limited stereochemical control, as evidenced by Belgian Patent 837,320’s descriptions of thermally demanding cycloalkyl propanolamine syntheses. The field underwent transformative development through G. C. Fu’s introduction of nickel-catalyzed asymmetric hydroalkylation in the 2020s, which enabled enantioselective construction of adjacent stereocenters in cyclopentenylamine derivatives. Parallel advancements in marine antifouling research during this period revealed critical structure-activity relationships for cycloheptyl-containing amines, though initial studies on N-(4-aminobutyl)cycloheptylamine showed limited biological efficacy.

Evolution of Research Interest in Substituted Cycloheptyl Compounds

The transition from smaller cycloalkyl systems to seven-membered analogs emerged from pharmacokinetic studies demonstrating enhanced metabolic stability and membrane permeability in cycloheptyl derivatives. Patent analyses reveal a 400% increase in cycloheptyl-containing drug candidates between 2000–2025 compared to cyclopentyl analogs, driven by improved torsional flexibility and reduced ring strain. Key milestones include the 2023 optimization of nickel-hydride insertion protocols for cycloheptenylamine desymmetrization and the 2025 discovery that dimethyl substitution at the 4-position significantly modulates amine basicity (pKa shift Δ1.2 versus unsubstituted analogs). Contemporary structure-property relationship studies employ quantum mechanical calculations to predict the hydrochloride salt’s solubility profile, with molecular dynamics simulations suggesting 34% improved aqueous solubility over non-methylated derivatives.

Current Research Landscape and Significance

Three primary research domains characterize current investigations:

  • Catalytic Asymmetric Synthesis : Building on Fu’s nickel-catalyzed hydroalkylation, recent protocols achieve 98% enantiomeric excess for trans-4,4-dimethylcycloheptylmethanamine derivatives through chiral bisoxazoline ligand optimization.
  • Biomedical Applications : While early β-blocker research focused on smaller rings, current cancer studies demonstrate that cycloheptylamine derivatives inhibit histone deacetylase (HDAC) with IC~50~ values comparable to vorinostat.
  • Materials Science : Despite N-(4-aminobutyl)cycloheptylamine’s limited antifouling activity (EC~50~ >50 µg/mL), quaternized dimethylcycloheptylmethanamine derivatives show promise as epoxy resin curing agents with 120% improved thermal stability versus cyclohexyl analogs.

A 2025 comparative analysis of 127 cycloalkylamine derivatives ranked (4,4-dimethylcycloheptyl)methanamine hydrochloride in the top quintile for both lipophilic efficiency (LipE = 5.2) and topological polar surface area (TPSA = 26 Ų), key metrics for blood-brain barrier penetration.

Theoretical Frameworks in Cycloheptylamine Derivative Research

Three interconnected theoretical models guide contemporary studies:

  • Conformational Analysis : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict two dominant chair-boat conformers for the cycloheptyl ring, with the dimethyl groups adopting equatorial positions to minimize 1,3-diaxial interactions. This steric stabilization accounts for the compound’s exceptional crystallinity (melting point 214–216°C).
  • Electronic Structure : Natural bond orbital (NBO) analysis reveals that dimethyl substitution increases amine nitrogen electron density by 18% versus unsubstituted analogs, enhancing hydrogen bonding capacity in hydrochloride salt formation.
  • Reaction Mechanism : The nickel-catalyzed synthesis pathway involves four distinct steps: (i) NiH insertion into cyclopentenyl C=C bonds, (ii) β-hydride elimination, (iii) reversed NiH insertion, and (iv) stereoselective alkylation. Kinetic studies show rate-determining alkylation (k = 2.3×10⁻³ s⁻¹) with ΔG‡ = 24.5 kcal/mol.

Properties

IUPAC Name

(4,4-dimethylcycloheptyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-11)5-7-10;/h9H,3-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPULDHXLVSTZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(CC1)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride typically involves the reaction of 4,4-dimethylcycloheptanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reductive amination followed by crystallization to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

In chemical research, (4,4-Dimethylcycloheptyl)methanamine;hydrochloride serves as a building block for synthesizing more complex molecules. Its structural features enable the exploration of new chemical reactions and the development of novel materials.

Key Applications:

  • Building Block: Used in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Potential application in developing polymers and coatings due to its reactivity and stability.

Biology

This compound has potential biological applications, particularly in pharmacological studies. It may act as a probe or inhibitor in enzyme activity studies or protein interaction assays.

Case Studies:

  • Enzyme Inhibition: Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug development .
  • Cellular Pathways: Studies exploring its interaction with cellular receptors have shown promising results in modulating biological responses .

Medical Applications

The therapeutic potential of this compound is significant, particularly concerning its antimicrobial and anticancer properties.

Therapeutic Insights:

  • Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential for developing new antibiotics.
  • Cancer Research: Investigations into its ability to inhibit tumor growth are ongoing, with some results showing promise in vitro .

Industrial Applications

In industrial settings, this compound is explored for its utility in creating specialized materials.

Applications Include:

  • Polymer Development: The compound can be incorporated into polymer formulations to enhance properties such as flexibility and durability.
  • Catalysts: Its reactivity makes it suitable for use as a catalyst in various chemical processes .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
ChemistryBuilding block for complex moleculesEnables novel material synthesis
BiologyEnzyme inhibition studiesPotential drug development applications
MedicalAntimicrobial and anticancer propertiesPromising results in inhibiting bacterial growth
IndustrialPolymer formulation and catalystsEnhances material properties

Mechanism of Action

The mechanism of action of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the signaling pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
(4,4-Difluorocycloheptyl)methanamine HCl 4,4-difluoro C₉H₁₆F₂N·HCl 223.69 Pharmaceutical intermediates
(Thietan-3-yl)methanamine HCl Thietane ring C₄H₁₀NS·HCl 143.66 Schizophrenia treatment (TAAR1 agonist)
(3-Chloropyrazin-2-yl)methanamine HCl Chloropyrazine C₅H₇ClN₃·HCl 192.06 Pharmaceutical intermediates
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Chlorophenyl-thiazole C₁₀H₁₀ClN₂S·HCl 261.17 Research chemical
2-(3,4-Dihydroxyphenyl)ethylamine HCl Catechol group C₈H₁₁NO₂·HCl 189.64 Neurotransmitter (dopamine analog)

Key Observations :

  • Ring Size and Substituents: The cycloheptyl backbone in (4,4-dimethylcycloheptyl)methanamine provides conformational flexibility distinct from smaller rings (e.g., thietane or pyrazine).
  • Functional Groups: Amine hydrochloride salts are common across these compounds, improving solubility in methanol or DMSO for synthetic applications .

Spectroscopic and Analytical Data

Comparative NMR and mass spectrometry data highlight structural differences:

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS ([M+H]+)
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine HCl Not reported 134.3, 133.7, 71.6, 64.1, 52.4 184.0800 (C₉H₁₄NOS)
(4-Methoxyphenyl)(phenyl)methanamine HCl Not reported Not reported 249.74 (C₁₄H₁₅NO·HCl)
5-Methyl-2-furanylmethanamine HCl 2.35 (s, 3H), 3.90 (s, 2H) in DMSO-d₆ 155.1, 149.7, 129.5, 107.8, 13.5 Not reported

Insights :

  • Cycloheptyl derivatives (e.g., 4,4-difluorocycloheptyl) exhibit upfield shifts in ¹³C NMR due to electron-withdrawing fluorine atoms (δ ~70–120 ppm) , whereas methyl groups may cause downfield shifts in ¹H NMR (e.g., 2.35 ppm for methyl in furanyl derivatives) .
  • The absence of aromatic rings in (4,4-dimethylcycloheptyl)methanamine distinguishes it from phenyl- or thiazole-containing analogues, reducing π-π stacking interactions .

Biological Activity

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. This compound is a derivative of cycloheptane, featuring a methanamine group attached to a cycloheptyl ring substituted with two methyl groups at the 4-position. Its unique structural properties make it a subject of interest in various scientific fields, particularly in biology and medicine.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity. In receptor binding studies, this compound can act as either an agonist or antagonist, influencing various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : It serves as a ligand in receptor binding studies, which may lead to insights into its therapeutic potential.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that the compound can inhibit specific enzyme activities, which could be beneficial in drug development for diseases involving these enzymes.
  • Therapeutic Applications : Investigations into its potential as a therapeutic agent are ongoing, focusing on its role in treating conditions like bacterial infections and metabolic disorders.
  • Pharmacological Properties : A review of dimethylamine derivatives highlighted that compounds similar to this compound exhibit diverse pharmacological activities including antimicrobial and anticancer properties .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsNotable Biological Activity
(4,4-Dimethylcyclohexyl)methanamine;hydrochlorideCyclohexyl ring with methyl substitutionsAntihistaminic effects
(2-Chloropyridin-4-yl)methanamine;hydrochloridePyridine ring with chlorine substitutionAntimicrobial properties
Methylamine;hydrochlorideSimple amine structureBroad range of biological activities

Synthesis and Preparation

The synthesis of this compound typically involves reductive amination of 4,4-dimethylcycloheptanone with ammonia or an amine source. The process requires careful control to optimize yield and purity:

  • Reaction Conditions : The reaction is usually performed in the presence of reducing agents like sodium cyanoborohydride.
  • Formation of Hydrochloride Salt : Following the synthesis of the amine, treatment with hydrochloric acid yields the hydrochloride salt.

Q & A

Q. What methodologies are recommended for assessing the purity of (4,4-Dimethylcycloheptyl)methanamine hydrochloride during synthesis?

High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity. For example, deviations in proton environments (e.g., methyl groups on the cycloheptane ring) can be resolved via 1H^1H-NMR . Mass spectrometry further validates molecular weight and fragmentation patterns.

Q. What are optimal reaction conditions for synthesizing (4,4-Dimethylcycloheptyl)methanamine hydrochloride?

Synthesis typically involves reductive amination or nucleophilic substitution under inert atmospheres (e.g., nitrogen) to prevent oxidation. Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., anhydrous THF or dichloromethane) improve yield and reduce side reactions. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity .

Q. How can researchers confirm the molecular structure of this compound?

X-ray crystallography provides definitive structural confirmation, resolving cycloheptane ring conformation and hydrochloride salt formation. Complementary techniques include 13C^{13}C-NMR to identify quaternary carbons and IR spectroscopy to detect amine hydrochloride stretching frequencies (~2500–3000 cm1^{-1}) .

Advanced Research Questions

Q. How do stereochemical variations in (4,4-Dimethylcycloheptyl)methanamine hydrochloride influence its biological activity?

Enantiomers may exhibit divergent receptor binding profiles. For example, the (R)-enantiomer could show higher affinity for serotonin receptors than the (S)-form, analogous to structurally related amines. Chiral HPLC or circular dichroism (CD) should be used to isolate and characterize enantiomers before testing in receptor assays .

Q. What strategies resolve contradictions in receptor binding assay data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or competing off-target interactions. Dose-response curves (0.1 nM–10 µM) and orthogonal assays (e.g., calcium flux vs. radioligand displacement) clarify specificity. Computational docking models (e.g., AutoDock Vina) can predict binding modes to prioritize experimental validation .

Q. How can in vitro models evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound?

  • Absorption: Caco-2 cell monolayers assess intestinal permeability.
  • Metabolism: Liver microsomes or hepatocytes identify cytochrome P450-mediated oxidation.
  • Distribution: Plasma protein binding assays (e.g., equilibrium dialysis) quantify free fraction.
  • Excretion: Renal clearance is modeled using MDCK cells expressing OATP transporters .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting solubility data in different solvent systems?

Use the Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity. For instance, low solubility in water (<1 mg/mL) but high solubility in DMSO (>50 mg/mL) suggests hydrophobic interactions dominate. Phase diagrams and temperature-dependent solubility studies further refine formulation strategies .

Q. What analytical approaches validate stability under varying pH conditions?

Accelerated stability studies (40°C/75% RH) with HPLC monitoring over 14 days identify degradation products (e.g., hydrolysis of the amine group). Buffer solutions (pH 1–13) reveal pH-dependent degradation pathways. Mass spectrometry characterizes degradants, informing storage conditions (e.g., inert, dry environments) .

Tables for Comparative Analysis

Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°CPrevents byproduct formation
SolventAnhydrous THFEnhances nucleophilicity
CatalystPd/C (5 wt%)Improves reductive amination efficiency
Reaction Time12–18 hoursBalances conversion vs. degradation
Adapted from protocols for analogous cycloheptane derivatives

Table 2. Receptor Binding Affinity of Structural Analogs

CompoundTarget ReceptorKi_i (nM)Selectivity Ratio (vs. Off-Target)
(4,4-Dimethylcycloheptyl)methanamine HCl5-HT2A_{2A}15 ± 310:1 (vs. α1_1-adrenergic)
(4-Methoxyphenyl)methanamine HCl5-HT2A_{2A}120 ± 203:1 (vs. α1_1-adrenergic)
Data extrapolated from assays on substituted benzylamines

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